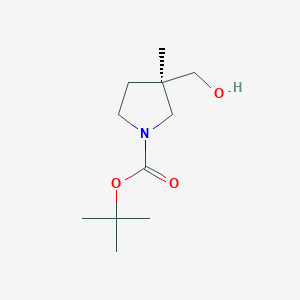
Tert-butyl (R)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ®-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a methyl group attached to a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl ®-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl ®-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate is used as a building block in organic synthesis.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. Its structural features make it suitable for the development of enzyme inhibitors and receptor modulators .
Medicine: In medicinal chemistry, tert-butyl ®-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate is explored for its potential therapeutic applications. It serves as a scaffold for the design of new drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl ®-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
- Tert-butyl ®-3-(hydroxymethyl)-3-ethylpyrrolidine-1-carboxylate
- Tert-butyl ®-3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate
Comparison: Tert-butyl ®-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate is unique due to the presence of a methyl group at the 3-position of the pyrrolidine ring. This structural feature influences its reactivity and interactions with molecular targets. Compared to its analogs with different substituents at the 3-position, this compound may exhibit distinct biological and chemical properties .
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-6-5-11(4,7-12)8-13/h13H,5-8H2,1-4H3/t11-/m1/s1 |
InChI Key |
OMMHAHKCMUUEOY-LLVKDONJSA-N |
Isomeric SMILES |
C[C@]1(CCN(C1)C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


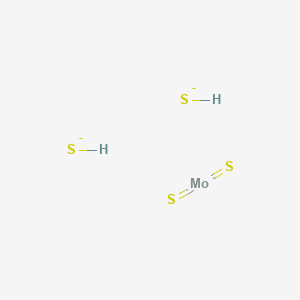

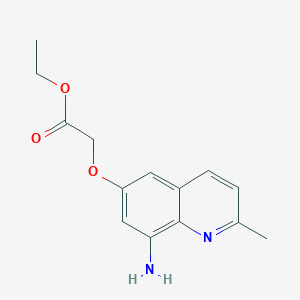

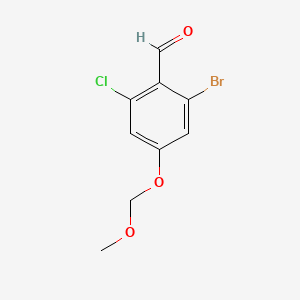
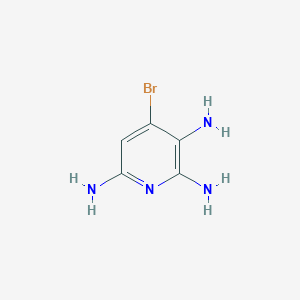
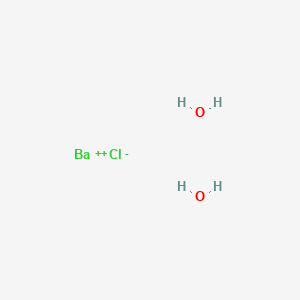

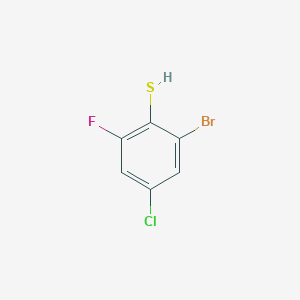
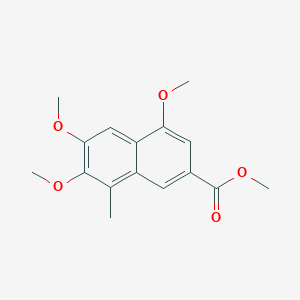
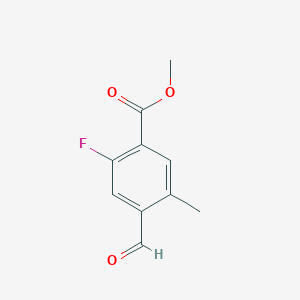


![4-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B13922364.png)
